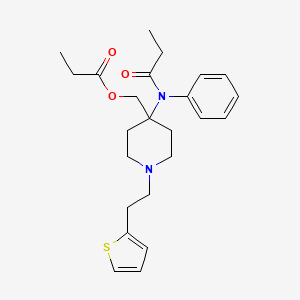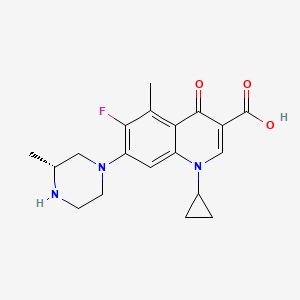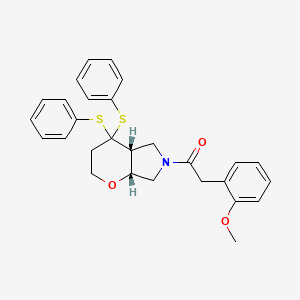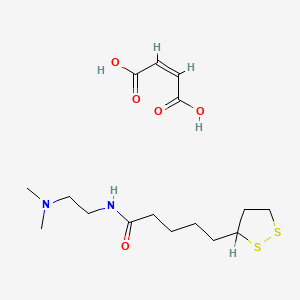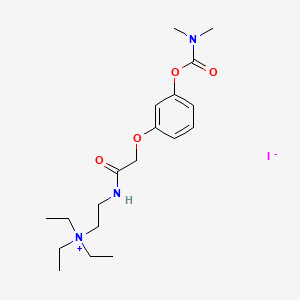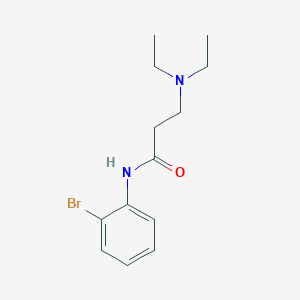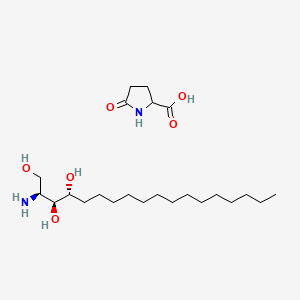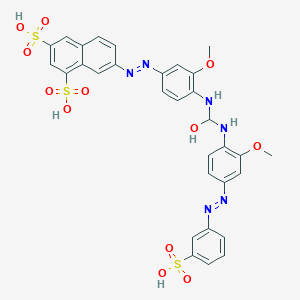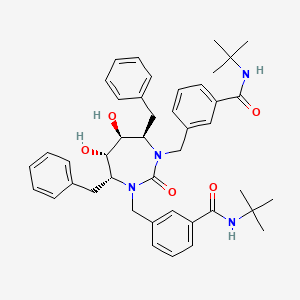
Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This complex compound has a fascinating structure, combining benzamide with a diazepine ring system. Let’s break it down:
Benzamide: A simple organic compound with the formula C₆H₅CONH₂. It contains a benzene ring attached to an amide functional group.
Diazepine Ring: The central core of this compound, featuring a seven-membered ring with two nitrogen atoms and two oxygen atoms. The specific arrangement of substituents on this diazepine ring makes it unique.
準備方法
Synthetic Routes:
The synthesis of this compound involves several steps, including the formation of the diazepine ring and subsequent functionalization
-
Diazepine Formation
- Start with a suitable precursor (e.g., a substituted benzaldehyde).
- Cyclize the precursor using appropriate reagents (e.g., amidines or hydrazines) to form the diazepine ring.
- Protect any sensitive functional groups during this step.
-
Functionalization
- Introduce the benzamide moiety by reacting the diazepine intermediate with benzoyl chloride or an equivalent.
- Deprotect any masked functional groups.
Industrial Production:
While industrial-scale production methods are proprietary, they likely involve efficient and scalable synthetic routes. Optimization for yield, purity, and cost-effectiveness is crucial.
化学反応の分析
This compound can participate in various reactions:
Oxidation: Oxidative processes can modify the phenylmethyl groups or the hydroxy groups.
Reduction: Reduction of the carbonyl group in the amide or the diazepine ring.
Substitution: Substituting functional groups on the benzene ring or the diazepine core.
Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents). Major products depend on reaction conditions and substituents.
科学的研究の応用
This compound’s versatility extends across disciplines:
Chemistry: As a synthetic target, it challenges chemists due to its intricate structure.
Biology: Investigate its interactions with enzymes, receptors, or DNA.
Medicine: Explore potential pharmaceutical applications (e.g., anticancer agents).
Industry: Its unique properties may find use in materials science or catalysis.
作用機序
The compound’s effects likely involve interactions with specific molecular targets. Further research is needed to elucidate its precise mechanism.
特性
CAS番号 |
183860-44-8 |
|---|---|
分子式 |
C43H52N4O5 |
分子量 |
704.9 g/mol |
IUPAC名 |
N-tert-butyl-3-[[(4R,5S,6S,7R)-4,7-dibenzyl-3-[[3-(tert-butylcarbamoyl)phenyl]methyl]-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]methyl]benzamide |
InChI |
InChI=1S/C43H52N4O5/c1-42(2,3)44-39(50)33-21-13-19-31(23-33)27-46-35(25-29-15-9-7-10-16-29)37(48)38(49)36(26-30-17-11-8-12-18-30)47(41(46)52)28-32-20-14-22-34(24-32)40(51)45-43(4,5)6/h7-24,35-38,48-49H,25-28H2,1-6H3,(H,44,50)(H,45,51)/t35-,36-,37+,38+/m1/s1 |
InChIキー |
AJLWKZXUZZZONU-RNATXAOGSA-N |
異性体SMILES |
CC(C)(C)NC(=O)C1=CC=CC(=C1)CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3=CC(=CC=C3)C(=O)NC(C)(C)C)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
正規SMILES |
CC(C)(C)NC(=O)C1=CC=CC(=C1)CN2C(C(C(C(N(C2=O)CC3=CC(=CC=C3)C(=O)NC(C)(C)C)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



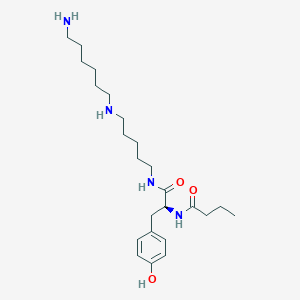
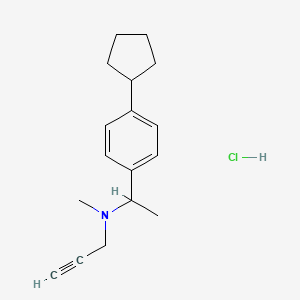
![N,N-diethylethanamine;2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B12772902.png)
![3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B12772907.png)
